3-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Description
3-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is a complex organic compound characterized by its unique triazolopyrazinone structure
Properties
IUPAC Name |
3-[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-14-7-8-15(2)18(11-14)19(27)13-30-22-24-23-20-21(28)25(9-10-26(20)22)16-5-4-6-17(12-16)29-3/h4-12H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWHQOSPZKWFRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC(=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one typically involves multiple steps, starting from readily available precursorsSpecific reagents and catalysts, such as palladium or copper complexes, may be used to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
3-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohol derivatives .
Scientific Research Applications
3-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A compound with similar structural features used in antimicrobial applications.
Domiphen bromide: Another structurally related compound with potential therapeutic uses.
Uniqueness
What sets 3-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one apart is its unique triazolopyrazinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound 3-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is a member of the triazolopyrazine family and has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 426.49 g/mol
- CAS Number : 1243056-43-0
The compound features a complex structure that includes a triazole ring and various substituents that contribute to its biological properties.
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. In particular:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through caspase activation and mitochondrial membrane potential disruption. This was observed in studies where similar compounds demonstrated selective toxicity towards malignant cells while sparing non-malignant cells .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Colon Cancer Cells | 5.0 | Apoptosis induction |
| Oral Squamous Cell Carcinoma | 4.5 | Caspase activation |
| CEM Lymphoma Cells | 6.0 | Mitochondrial depolarization |
Antimicrobial Activity
The compound also shows potential antimicrobial activity against various pathogens. Its ability to inhibit bacterial growth is attributed to its interaction with microbial enzymes and cellular receptors.
Enzyme Inhibition
Studies have demonstrated that this compound can act as an enzyme inhibitor. It interacts with specific enzymes involved in metabolic pathways, leading to altered cellular functions:
- Target Enzymes : The compound has been shown to inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which play roles in inflammation and cancer progression.
Case Studies
- Study on Colon Cancer : A study published in Molecules evaluated the anticancer effects of related triazolopyrazines on colon cancer spheroids. The results indicated that these compounds significantly reduced cell viability and induced apoptosis .
- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of triazolopyrazines against Staphylococcus aureus and Escherichia coli. The results highlighted the effectiveness of these compounds in inhibiting bacterial growth at low concentrations .
Q & A
Q. What are the established synthetic routes for preparing 3-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one?
- Methodological Answer : The synthesis typically involves cyclization of acid precursors with carbonyldiimidazole (CDI) in anhydrous dimethylformamide (DMFA). For example:
React 15 mmol of a substituted acid with 15 mmol CDI in DMFA at 100°C for 1 hour.
Add a hydrazinopyrazinone derivative (e.g., N1-aryl-3-hydrazinopyrazin-2-one) and reflux for 24 hours.
Dilute with water, filter the precipitate, and recrystallize from DMFA/i-propanol .
Key Reaction Conditions :
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1 | CDI in DMFA | Activates carboxylic acid |
| 2 | Reflux (24 hrs) | Cyclization to triazolopyrazine core |
| 3 | Recrystallization | Purification |
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR (¹H and ¹³C) : Confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; triazole ring protons at δ 8.0–8.5 ppm) .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1716 cm⁻¹, S–C stretch at ~650 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight with <2 ppm error .
Q. What preliminary biological activities are associated with this compound?
- Methodological Answer : While direct data on this compound is limited, structurally analogous triazolopyrazines exhibit:
- Anticancer activity : Evaluated via MTT assays against cancer cell lines (e.g., IC₅₀ values in μM range) .
- Antimicrobial potential : Tested via disk diffusion against Gram-positive/negative bacteria .
- Mechanistic insights : Molecular docking predicts interactions with kinase domains or microbial enzymes .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Solvent Optimization : Replace DMFA with ethanol or dichloromethane to improve solubility and reduce toxicity .
- Catalysis : Use microwave-assisted synthesis to reduce reaction time (e.g., 6 hrs vs. 24 hrs) .
- Substituent Tuning : Electron-withdrawing groups on the phenyl ring enhance cyclization efficiency (e.g., –Cl or –CF₃) .
Q. What strategies resolve contradictions in biological activity data across similar derivatives?
- Methodological Answer :
- Dose-Response Curves : Establish IC₅₀ values across multiple assays (e.g., enzymatic vs. cell-based) to distinguish direct vs. indirect effects .
- SAR Studies : Systematically vary substituents (e.g., methoxy vs. ethoxy groups) and correlate with activity:
| Substituent Position | Biological Activity Trend | Reference |
|---|---|---|
| 3-Methoxyphenyl | Enhanced kinase inhibition | |
| 2,5-Dimethylphenyl | Reduced cytotoxicity |
- Metabolic Stability Testing : Use liver microsomes to assess if contradictory results stem from metabolite interference .
Q. How does the sulfanyl side chain influence pharmacokinetic properties?
- Methodological Answer :
- LogP Analysis : Measure partition coefficients to predict membrane permeability (e.g., sulfanyl groups increase lipophilicity by ~0.5 log units) .
- Protease Resistance : Incubate with glutathione to test thiol-disulfide exchange susceptibility .
- In Silico Modeling : Use software like SwissADME to predict absorption and CYP450 interactions .
Q. What advanced techniques characterize crystallographic or conformational dynamics?
- Methodological Answer :
- X-Ray Crystallography : Grow single crystals via slow evaporation (e.g., methanol/water mixtures) and resolve structures to <2.0 Å resolution .
- Dynamic NMR : Analyze temperature-dependent spectra to study ring-flipping in the triazolopyrazine core .
- Molecular Dynamics Simulations : Simulate solvent interactions to predict aggregation tendencies .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities of triazolopyrazine derivatives?
- Methodological Answer :
- Assay Standardization : Use reference compounds (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .
- Batch Purity Analysis : Quantify impurities via HPLC-MS; even 5% impurities can skew activity by 2-fold .
- Epistatic Effects : Test combinatorial libraries to identify synergistic substituent pairs (e.g., 3-methoxy + 2,5-dimethyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
